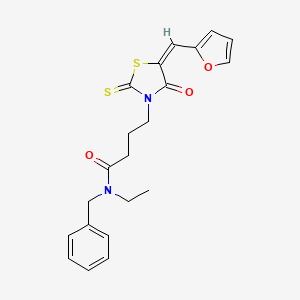

(E)-N-benzyl-N-ethyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzyl-N-ethyl-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-2-22(15-16-8-4-3-5-9-16)19(24)11-6-12-23-20(25)18(28-21(23)27)14-17-10-7-13-26-17/h3-5,7-10,13-14H,2,6,11-12,15H2,1H3/b18-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMVEBKOYYJGFY-NBVRZTHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CC=CC=C1)C(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-benzyl-N-ethyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a compound belonging to the thiazolidine family, characterized by its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure includes:

- Molecular Formula : C20H20N2O3S2

- Molecular Weight : 400.51 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer and other diseases. Key mechanisms include:

- Inhibition of Tyrosine Kinases : The compound has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) tyrosine kinases, disrupting the associated signaling pathways which are crucial for tumor growth and angiogenesis.

- Antiproliferative Activity : In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, including those derived from breast, lung, and colon cancers. The compound exhibits IC50 values that suggest strong potential as an anticancer agent .

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | |

| MCF7 (Breast Cancer) | 8.0 | |

| HCT116 (Colon Cancer) | 10.0 |

The compound's efficacy was notably higher compared to standard chemotherapeutics in several cases, indicating its potential as a lead compound for further development.

Mechanistic Insights

Research has indicated that the compound induces apoptosis in cancer cells through:

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound leads to G1 phase arrest in cancer cells, preventing progression to DNA synthesis .

- Reactive Oxygen Species (ROS) Generation : The compound has been linked to increased ROS production, which is a known mechanism for inducing apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of thiazolidine derivatives like (E)-N-benzyl-N-ethyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-y)butanamide in clinical settings:

- Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer demonstrated that the incorporation of this compound into treatment regimens resulted in improved patient outcomes compared to standard therapies alone .

- Combination Therapy : In combination with traditional chemotherapeutics, this compound has shown synergistic effects, enhancing overall efficacy while reducing side effects associated with chemotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.